ETHYL [BIS(2-METHYLPROPYL)CARBAMOYL]FORMATE
Overview
Description
Ethyl [bis(2-methylpropyl)carbamoyl]formate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group and two 2-methylpropyl groups attached to a carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [bis(2-methylpropyl)carbamoyl]formate typically involves the reaction of ethyl formate with bis(2-methylpropyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Ethyl formate+Bis(2-methylpropyl)amine→Ethyl [bis(2-methylpropyl)carbamoyl]formate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: Ethyl [bis(2-methylpropyl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl [bis(2-methylpropyl)carbamoyl]formate has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [bis(2-methylpropyl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Ethyl carbamate: Similar in structure but lacks the 2-methylpropyl groups.
Methyl [bis(2-methylpropyl)carbamoyl]formate: Similar but with a methyl ester group instead of an ethyl ester group.
Isopropyl [bis(2-methylpropyl)carbamoyl]formate: Similar but with an isopropyl ester group.
Uniqueness: this compound is unique due to the presence of both ethyl ester and bis(2-methylpropyl)carbamoyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[bis(2-methylpropyl)amino]-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-6-16-12(15)11(14)13(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYPXBJHASSQDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N(CC(C)C)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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